NiCur
Overview
Description
NiCur is a potent and selective inhibitor of CREB-binding protein (CBP) histone acetyltransferase (HAT) with an IC50 value of 0.35 μM . This compound is known for its ability to block CBP HAT activity and downregulate p53 activation upon genotoxic stress . This compound is primarily used in scientific research to study the mechanisms of gene regulation and chromatin landscape reprogramming .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NiCur involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound is typically carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in bulk quantities and purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
NiCur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
NiCur has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of histone acetylation and gene regulation.
Biology: Investigated for its role in modulating gene expression and chromatin structure.
Medicine: Explored for its potential therapeutic applications in cancer treatment by downregulating p53 activation.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
NiCur exerts its effects by blocking the activity of CBP histone acetyltransferase, which is essential for the acetylation of histones and the activation of p53 during genotoxic stress . By inhibiting CBP HAT activity, this compound downregulates p53 activation and reduces the recruitment of p53 and RNA Polymerase II to the CDKN1A promoter . This leads to diminished acetylation of histone H3 and reprogramming of the chromatin landscape .
Comparison with Similar Compounds
Similar Compounds
C646: Another CBP HAT inhibitor with similar activity.
Curcumin: Known for its anti-inflammatory and anticancer properties, also inhibits HAT activity.
Anacardic Acid: A natural compound that inhibits HAT activity.
Uniqueness of NiCur
This compound is unique in its high selectivity and potency as a CBP HAT inhibitor. Its ability to downregulate p53 activation without affecting the expression of target proteins makes it a valuable tool for mechanistic studies .
Properties
Molecular Formula |
C22H16N2O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[(E)-[(3E)-3-[(3-cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+ |
InChI Key |
LENALXRGKSPEKI-ZIOPAAQOSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1 |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)C#N)/C(=O)/C(=C/C3=CC(=CC=C3)C#N)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NiCur |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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